

Cost-Effectiveness Comparison for Pediatric Typhoid Fever

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Compound Focus: Chloramphenicol succinate

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Antibiotic	Study Setting / Patient Group	Average Length of Stay (Days)	Average Cost per Patient (Local Currency)	Cost-Effectiveness Ratio (ACER)	Conclusion
Chloramphenicol	Putri Hijau Hospital, Indonesia (2017) [1]	6.53	3,212,776 IDR	492,002 IDR/day	Less cost-effective than ceftriaxone
Ceftriaxone	Putri Hijau Hospital, Indonesia (2017) [1]	4.17	1,967,045 IDR	471,713 IDR/day	More effective and cost-effective
Chloramphenicol	Karsa Husada Batu Hospital, Indonesia (2016-2018) [2]	3-4	Information missing	Varies by ward; cost-effective in 3 of 4 wards	Cost-effectiveness varied by hospital ward

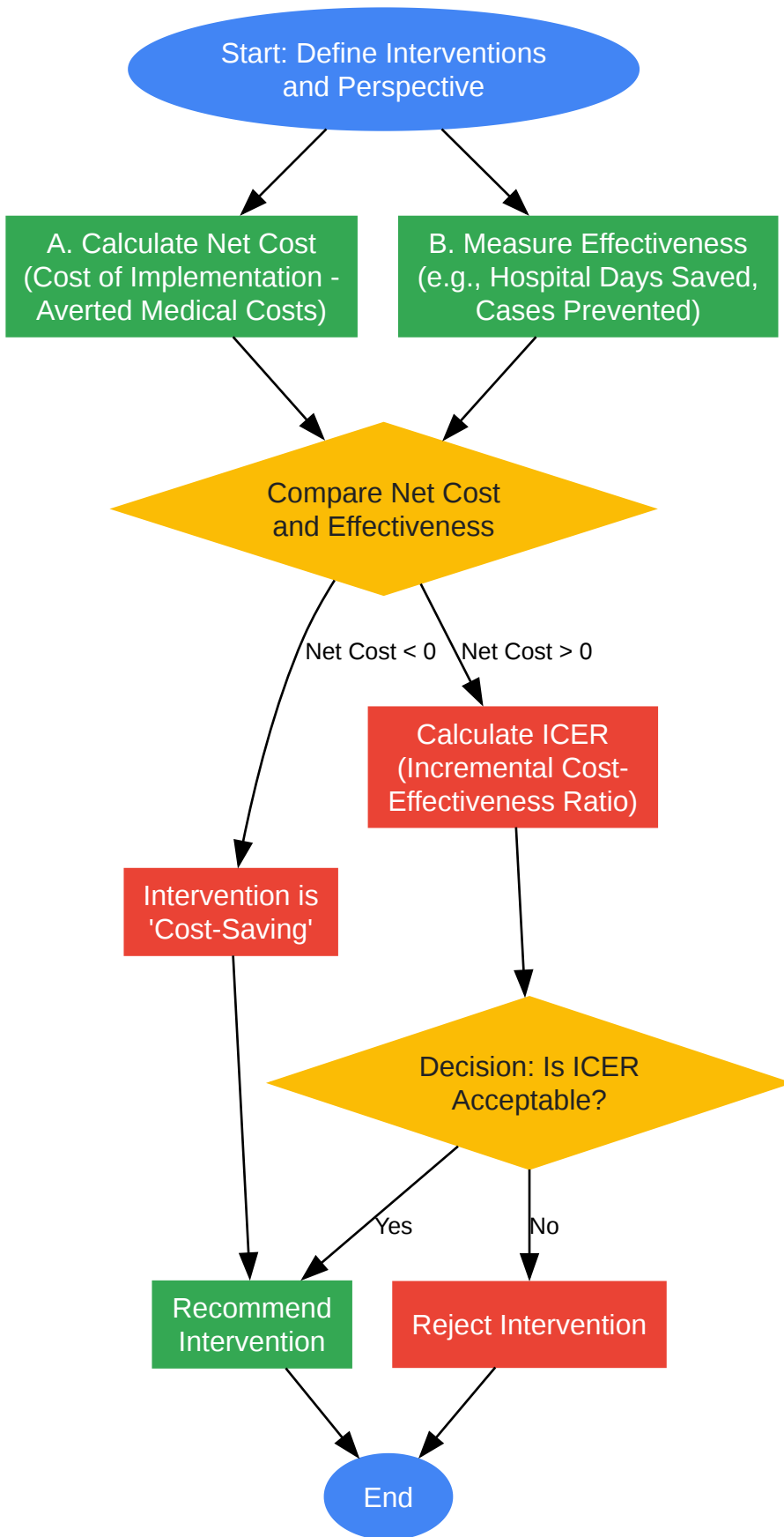
Antibiotic	Study Setting / Patient Group	Average Length of Stay (Days)	Average Cost per Patient (Local Currency)	Cost-Effectiveness Ratio (ACER)	Conclusion
Ceftriaxone	Karsa Husada Batu Hospital, Indonesia (2016-2018) [2]	3.667–6	Information missing	Varies by ward; cost-effective in 1 of 4 wards	

Understanding Cost-Effectiveness Analysis

Cost-effectiveness analysis (CEA) is a crucial method for comparing the relative costs and health outcomes of different courses of action [3] [4]. It is particularly valuable in healthcare, where placing a monetary value on health effects can be challenging.

- **Core Concept:** CEA compares interventions with a common health goal. It measures the **net cost** of an intervention (implementation costs minus averted medical costs) against its **change in health outcomes** (e.g., life years gained, cases of disease prevented) [4].
- **Key Metric:** The results are often presented as a **cost-effectiveness ratio** (e.g., cost per year of life gained, cost per hospitalization day saved) [5] [3]. A lower ratio means you are achieving the same health outcome at a lower cost, indicating a more efficient intervention.
- **Decision Making:** If an intervention is both more effective and has lower net costs, it is considered "cost-saving" [4]. If it is more effective but at a higher net cost, the cost-effectiveness ratio helps decision-makers determine if the additional health benefit is worth the extra expense.

The following diagram illustrates the logical workflow and key decision points in a standard cost-effectiveness analysis.



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Key Insights from Comparative Studies

The studies reveal that cost-effectiveness is not determined by drug price alone. Shorter hospital stays, driven by faster recovery, can offset a higher drug acquisition cost.

- **Ceftriaxone's Advantage:** In the Indonesian study from Putri Hijau Hospital, ceftriaxone was found to be **more effective and more cost-effective** than chloramphenicol. Even though the drug cost itself was higher, the significantly shorter hospital stay (4.17 days vs. 6.53 days) led to lower total direct medical costs per patient [1]. This demonstrates that a faster-acting therapy can reduce overall costs by freeing up hospital resources more quickly.
- **Context-Dependent Outcomes:** The study at Karsa Husada Batu Hospital presented a more nuanced picture. Here, chloramphenicol was more cost-effective in three out of four hospital wards, while ceftriaxone was more cost-effective in the fourth [2]. This highlights how factors like **specific patient populations, clinical practices, and local cost structures** can influence the results of a CEA. The study used the **Incremental Cost-Effectiveness Ratio (ICER)**, which measures the additional cost required to achieve one additional unit of effectiveness (e.g., one fewer hospital day) when switching from one drug to another [2].
- **Beyond Acquisition Cost:** A comprehensive CEA should consider **direct medical costs** (drugs, hospitalization, lab tests) and, where relevant, indirect costs like productivity losses. The primary goal is to identify the intervention that delivers the best health outcome for the resources invested [1] [4].

Experimental & Methodological Considerations

For researchers designing or evaluating such studies, the methodology is critical for generating credible results.

- **Experimental Data from Clinical Studies:** The core data for these analyses typically come from **retrospective analyses of patient medical records** [2] [1]. Key metrics collected include:
 - **Length of stay (LOS)** in the hospital.
 - **Duration of fever** as a clinical marker of effectiveness.
 - **All direct medical costs** accrued during the hospitalization, including drugs, room charges, and diagnostic tests [1].
- **Analytical Method:** The **Average Cost-Effectiveness Ratio (ACER)** is a common metric, calculated as the **total cost of treatment divided by the measured unit of effectiveness** (e.g., ACER per hospital day saved) [1]. For comparing two drugs, the **Incremental Cost-Effectiveness Ratio (ICER)**

is used, calculated as the difference in costs between the two drugs divided by the difference in their effectiveness [2].

- **Novel Formulation Research:** Beyond comparing existing drugs, research into improving chloramphenicol itself is ongoing. For instance, conjugating **chloramphenicol succinate** with dipeptides (e.g., CLsuGG) has been shown to enhance its efficacy against *E. coli* and reduce toxicity to human bone marrow cells in preclinical studies [6]. The **minimum inhibitory concentration (MIC)** is a standard laboratory measure used to assess the potency of such new antibiotic compounds [6].

Conclusion

For researchers and drug development professionals, the evidence suggests:

- **In clinical practice for typhoid fever**, ceftriaxone is increasingly demonstrating superior cost-effectiveness despite a higher unit cost, primarily due to shorter hospitalization.
- **The cost-effectiveness conclusion is highly sensitive to the local context**, including hospital efficiency, patient demographics, and specific resistance patterns.
- **From a drug development perspective**, modifying chloramphenicol into improved prodrugs represents a promising strategy to enhance efficacy and reduce toxicity, potentially restoring its cost-effectiveness profile for future use.

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